2-isopropyl-3-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91639-44-0 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-methyl-2-propan-2-yl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-8(2)12-9(3)10-6-4-5-7-11(10)13-12/h4-8,13H,1-3H3 |
InChI Key |
PZNIASAJBMTKIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(C)C |
Origin of Product |
United States |
Contextualizing 2 Isopropyl 3 Methyl 1h Indole Within Contemporary Academic Research
Significance of Indole (B1671886) Scaffolds in Modern Chemical and Biological Research
The indole nucleus, consisting of a fused benzene (B151609) and pyrrole (B145914) ring system, is a cornerstone in medicinal chemistry and materials science. rsc.orgpcbiochemres.com Its derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. pcbiochemres.comscirp.org This broad bioactivity stems from the indole ring's ability to mimic the structure of endogenous molecules and interact with various biological targets such as enzymes and receptors. smolecule.comnih.gov
Prominent examples of indole-containing drugs include the anti-inflammatory agent indomethacin, the antimigraine triptans, and the anticancer drug vincristine. scirp.orgwikipedia.org The versatility of the indole scaffold allows for the synthesis of large libraries of compounds for drug discovery, making it a "privileged scaffold" in the field. rsc.org
Rationale for Focused Investigation of 2-Isopropyl-3-methyl-1H-indole
While the broader class of indole derivatives has been extensively studied, this compound (CAS No. 91639-44-0) represents a specific substitution pattern that warrants a focused investigation. bldpharm.com The rationale for examining this particular compound is rooted in understanding how specific alkyl substitutions at the 2 and 3 positions of the indole ring influence its physicochemical properties and potential biological activity.
The presence of an isopropyl group at the 2-position and a methyl group at the 3-position creates a unique steric and electronic environment. Research on related 2,3-dialkyl-substituted indoles suggests that these substitutions can impact receptor binding and metabolic stability. acs.org Although specific research on the biological profile of this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active indoles suggests potential for further scientific inquiry. A study on various methyl- and methoxy-substituted indoles revealed that simple alkyl substitutions can lead to significant agonist or antagonist activities at the human aryl hydrocarbon receptor (AhR), highlighting the potential of seemingly simple indole derivatives. nih.gov
Historical Development and Evolution of Indole Chemistry Pertinent to this compound
The history of indole chemistry is rich, with the Fischer indole synthesis, discovered by Emil Fischer in 1883, standing out as one of the most significant and widely used methods for synthesizing substituted indoles. wikipedia.orgnih.gov This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com
The synthesis of this compound would logically proceed via the Fischer indole synthesis using phenylhydrazine and 3-methyl-2-pentanone (B1360105) as the ketone component. The reaction is typically catalyzed by Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.org
A study on the Fischer indole synthesis with unsymmetrical ketones, such as isopropyl methyl ketone (a structural isomer of the required ketone), has shown that a mixture of 1H- and 3H-indoles can be formed, with the product ratio being dependent on the acid catalyst used. nih.gov More recent advancements have focused on developing one-pot, multi-component protocols for the rapid synthesis of 1,2,3-trisubstituted indoles, demonstrating the ongoing evolution of this century-old reaction. rsc.org
Synthetic Methodologies for 2 Isopropyl 3 Methyl 1h Indole and Its Derivatives
Established Synthetic Routes to the Indole (B1671886) Core
The construction of the indole nucleus can be achieved through several named reactions, each with its own scope and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Adaptations of the Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from a (substituted) phenylhydrazine (B124118) and a suitable aldehyde or ketone. wikipedia.orgmdpi.com The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A -sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. mdpi.com
To synthesize 2-isopropyl-3-methyl-1H-indole via the Fischer method, the key precursors are a phenylhydrazine and 3-methyl-2-pentanone (B1360105). The unsymmetrical nature of the ketone allows for the potential formation of two regioisomeric indoles. The direction of cyclization is influenced by the substitution on the ketone and the reaction conditions.
The reaction of phenylhydrazines with isopropyl methyl ketone has been studied, which provides insight into the behavior of branched ketones in this synthesis. researchgate.netsharif.edu For instance, the reaction of various substituted phenylhydrazines with isopropyl methyl ketone has been shown to produce indolenine derivatives. sharif.edu The presence of electron-donating or electron-withdrawing groups on the phenylhydrazine ring can affect the reaction rate and yield. researchgate.net Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can make the reaction more difficult, requiring harsher conditions. researchgate.net
Table 1: Examples of Fischer Indole Synthesis with Isopropyl Methyl Ketone
| Phenylhydrazine Reactant | Ketone Reactant | Acid Catalyst/Solvent | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | 2,3,3,6-Tetramethyl-3H-indole | High | researchgate.net |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid/HCl | 2,3,3-Trimethyl-5-nitro-3H-indole | 30% | researchgate.net |
| Phenylhydrazine | Isopropyl methyl ketone | Propanoic acid | 2,3,3-Trimethyl-3H-indole | 85-95% | sharif.edu |
The choice of acid catalyst is crucial in the Fischer indole synthesis. mdpi.com A wide range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃) have been successfully employed. wikipedia.orgut.ac.ir The acidity and temperature of the reaction can influence the regioselectivity of the cyclization with unsymmetrical ketones. sharif.edu Higher acidity and temperature often favor cyclization towards the less substituted carbon. sharif.edu
For the synthesis of indolenines from isopropyl methyl ketone, various acidic conditions have been explored. Acetic acid is a common solvent and catalyst, sometimes used in combination with stronger acids like HCl. researchgate.net Other organic acids, such as propanoic acid and iso-butyric acid, have also been used effectively as both solvent and catalyst, leading to high yields of indolenine products. sharif.eduut.ac.ir
Leimgruber-Batcho Indole Synthesis Approaches
The Leimgruber-Batcho indole synthesis is a versatile method, particularly for indoles that are unsubstituted at the 2- and 3-positions. semanticscholar.org The classical approach involves the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. uninsubria.it This intermediate is then reductively cyclized to afford the indole. uninsubria.it
To adapt this method for this compound, a suitably substituted o-nitro aromatic precursor would be required. For instance, starting with 1-isopropyl-2-methyl-3-nitrobenzene, reaction with DMF-DMA would theoretically lead to an enamine intermediate that, upon reduction, could cyclize to the desired indole. However, the standard Leimgruber-Batcho synthesis typically yields indoles unsubstituted at the 2- and 3-positions, making it less straightforward for preparing polysubstituted indoles like the target compound. Modifications to the starting materials would be necessary to introduce the required substitution pattern.
Bischler-Möhlau Indole Synthesis Variations
The Bischler-Möhlau synthesis involves the reaction of an α-arylamino-ketone with an excess of an aniline, typically under harsh conditions, to produce a 2-arylindole. scispace.com A more modern and regioselective variation involves the heteroannulation of arynes with N-aryl-α-aminoketones. rsc.orgrsc.org This "aryne twist" allows for the synthesis of unsymmetrical N-aryl-2,3-disubstituted indoles in a single step with excellent control over the substitution pattern. rsc.orgrsc.org
For the synthesis of this compound, one could envision a pathway starting from an appropriately substituted α-amino ketone. The challenge lies in the traditional method's propensity for generating 2-arylindoles and the need for specific precursors in the aryne variation.
Reissert Indole Synthesis and its Applicability
The Reissert indole synthesis is a multistep process that begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then reductively cyclized to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.orgchemicalbook.com
The applicability of the Reissert synthesis to produce this compound is limited by the inherent reaction mechanism which typically yields an indole with a carboxylic acid group at the 2-position. While this could be a handle for further functionalization, it does not directly provide the desired 2-isopropyl group. Modifications to the starting materials, such as using a derivative of o-nitrophenylacetic acid with the appropriate substitution, would be necessary to steer the synthesis towards the target compound. The classical Reissert synthesis is generally more suited for producing indoles with substitution on the benzene (B151609) ring rather than complex alkyl groups at the 2- and 3-positions. nih.gov
Madelung Indole Synthesis and Modern Variants
The Madelung synthesis is a classical method for indole formation, involving the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. wikipedia.org This reaction is typically suited for the preparation of 2-alkylindoles, which can be challenging to access through electrophilic aromatic substitution. wikipedia.org The traditional conditions, however, are harsh, often requiring temperatures between 200–400 °C with bases like sodium or potassium alkoxides. wikipedia.org
Modern variations of the Madelung synthesis have been developed to overcome the limitations of the classical approach. The Houlihan modification, for instance, employs milder bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) at lower temperatures. researchgate.net This has broadened the scope of the reaction. Another variation involves the use of benzylphosphonium salts which undergo facile cyclization to indoles under thermal conditions. researchgate.net A significant advancement is the Smith-modified Madelung synthesis, which utilizes a condensation reaction between organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids. wikipedia.org This modification is applicable to a wide range of substituted anilines and yields 2-substituted indoles through an intramolecular heteroatom Peterson olefination. wikipedia.org
| Madelung Synthesis Variant | Key Reagents | General Conditions | Advantages |
| Classical Madelung | N-phenylamide, Strong base (e.g., NaOEt) | High temperature (200-400°C) | Access to 2-alkylindoles |
| Houlihan Modification | N-acyl-o-toluidine, BuLi or LDA | Milder temperatures | Broader substrate scope |
| Smith-modified Madelung | 2-alkyl-N-trimethylsilyl aniline, Organolithium reagent, Ester/Carboxylic acid | - | Applicable to diverse substituted anilines |
Nenitzescu Indole Synthesis for Functionalized Indoles
The Nenitzescu indole synthesis provides a direct pathway to 5-hydroxyindole (B134679) derivatives. wikipedia.org The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orguninsubria.it This method is highly regioselective and allows for the synthesis of 1,2,3-trisubstituted-5-hydroxyindoles. uninsubria.it The mechanism consists of a Michael addition, followed by a nucleophilic attack from the enamine pi bond, and subsequent elimination. wikipedia.org
The reaction conditions can influence the outcome. Studies have shown that the reaction performs best in highly polar solvents. wikipedia.org Different substituents on the starting benzoquinone can affect the arrangement of the final product. wikipedia.org While the classic Nenitzescu synthesis is a valuable tool, modifications have been developed, including a solid-state variation where the reaction occurs on a highly cross-linked polymer scaffold. wikipedia.org
| Reactant 1 | Reactant 2 | Product | Key Features |
| Benzoquinone | β-aminocrotonic ester | 5-hydroxyindole derivative | High regioselectivity, forms 1,2,3-trisubstituted-5-hydroxyindoles |
Bartoli Indole Synthesis Strategies
The Bartoli indole synthesis is a powerful method for preparing substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com A key characteristic of this reaction is the requirement of an ortho-substituent on the nitroarene; bulkier ortho groups generally lead to higher yields. wikipedia.orgname-reaction.com This steric assistance is crucial for the jk-sci.comjk-sci.com-sigmatropic rearrangement that is a key step in the mechanism. wikipedia.org
The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene and two equivalents from a nitrosoarene. wikipedia.org The mechanism initiates with the addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate, which then reacts with a second equivalent of the Grignard reagent. wikipedia.org A subsequent jk-sci.comjk-sci.com-sigmatropic rearrangement and intramolecular cyclization lead to the indole product after an acidic work-up. jk-sci.comonlineorganicchemistrytutor.com A notable modification by Dobbs expanded the scope of the Bartoli synthesis by using an ortho-bromine as a directing group, which can be subsequently removed. wikipedia.org
Contemporary and Emerging Synthetic Protocols
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium catalysis has emerged as a versatile and efficient tool for the synthesis of 2,3-disubstituted indoles. These methods often involve the cyclization of ortho-alkynylanilines. rsc.orgthieme-connect.com One common strategy is the palladium-catalyzed heteroannulation of ortho-haloanilines with internal alkynes. nih.gov This approach allows for the construction of a diverse range of indoles with good functional group tolerance. researchgate.net
The reaction can proceed through various pathways. For instance, the palladium-catalyzed coupling of 2-iodoaniline (B362364) derivatives with a variety of internal alkynes in the presence of a base like potassium carbonate and a chloride source can produce 2,3-disubstituted indoles in good yields. researchgate.net Another approach involves the cross-coupling of intermediary indolylpalladium species with electron-deficient alkenes in a Heck-type reaction. clockss.org This method allows for the synthesis of 2-substituted-3-alkenylindoles. clockss.org The choice of ligands, bases, and additives is crucial for the success and selectivity of these reactions. thieme-connect.comresearchgate.net
| Starting Materials | Catalyst System | Product Type |
| ortho-alkynylanilines, Arylsiloxanes | [Pd(OAc)₂], Ag₂O | 2,3-diaryl-N-methylindoles rsc.org |
| 4-acetamido-3-iodopyridines, Alkynes | Palladium catalyst | 2,3-disubstituted 5-azaindoles nih.gov |
| N-(2-alkynylphenyl)methanesulfonamides, Alkenes | Pd(OAc)₂, CuCl₂ | 2-substituted 3-alkenylindoles clockss.org |
Brønsted Acid-Mediated Cascade Reactions
Brønsted acid catalysis offers an alternative, metal-free approach to the synthesis of complex indole derivatives through cascade reactions. acs.orgeui.eu These reactions often involve a series of intramolecular events, leading to the rapid construction of intricate molecular architectures. rsc.org
One such example is the reaction of propargyl alcohols with sulfonamido-indoles, which, under mild Brønsted acid catalysis, affords highly substituted δ- or α-carbolines. acs.org The proposed mechanism involves a cascade of Friedel-Crafts alkylation, bhu.ac.inchemicalbook.com-hydrogen shift, electrocyclization, elimination, and wikipedia.orgbhu.ac.in-aryl migration. acs.org Another strategy involves a Brønsted acid-catalyzed cascade reaction of indoles with propargylic diols, featuring a 1,2-indole migration onto an alkyne, followed by a Nazarov cyclization to yield indole-functionalized benzofulvenes. eui.eu These methods are attractive due to their operational simplicity and the use of inexpensive and environmentally benign catalysts. nih.govrsc.org
Base-Catalyzed Cyclization Methods
Base-catalyzed cyclization reactions represent a fundamental and often atom-economical approach to indole synthesis. organic-chemistry.org These methods can proceed through various mechanisms, including condensation and cascade reactions. rsc.orgacs.org
A classic example is the Madelung synthesis, which relies on a strong base to induce the intramolecular cyclization of N-acyl-o-toluidines. researchgate.netchemicalbook.com More contemporary base-catalyzed methods often involve cascade reactions. For instance, the reaction of 2-nitrochalcones with isocyanoacetates, catalyzed by potassium hydroxide, leads to the efficient synthesis of indole carboxylic esters and pyranoindoles through a cascade of cyclization, nitro group elimination, and decarbonylation-aromatization. acs.org These methods highlight the power of base catalysis in promoting complex transformations under often mild conditions. rsc.org
Friedel-Crafts Condensation Strategies
The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a powerful tool for the C-H functionalization of indole rings. nih.govacs.org While the direct, one-pot synthesis of this compound via a dual alkylation of the parent indole is not straightforward due to regioselectivity issues, Friedel-Crafts strategies can be effectively employed in a stepwise manner. This typically involves the functionalization of a pre-substituted indole precursor.
A plausible and regiochemically favored approach begins with a 2-substituted indole, such as 2-isopropyl-1H-indole. The C3 position of the indole nucleus is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution. ikm.org.mybhu.ac.in Consequently, a Friedel-Crafts acylation of 2-isopropyl-1H-indole with an acylating agent like acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst would selectively yield 3-acetyl-2-isopropyl-1H-indole. Subsequent reduction of the ketone functionality, for example through a Wolff-Kishner or Clemmensen reduction, would furnish the target compound, this compound.
Alternatively, a reductive alkylation approach offers a more direct route in a single pot. This method combines the initial Friedel-Crafts alkylation of a 2-substituted indole with an aldehyde to form a 3-(α-hydroxyalkyl) indole intermediate, which is then reduced in situ. dicp.ac.cn For instance, reacting 2-isopropyl-1H-indole with formaldehyde (B43269) or a related electrophile, followed by reduction using a reagent like triethylsilane or catalytic hydrogenation, could yield the 3-methyl group. dicp.ac.cn
The choice of catalyst is critical in Friedel-Crafts reactions involving indoles. A variety of Lewis acids are employed to activate the electrophile, ranging from strong acids like aluminum chloride (AlCl₃) and tin (IV) chloride (SnCl₄) to milder catalysts such as indium (III) triflate (In(OTf)₃) or titanium (IV) chloride (TiCl₄). ikm.org.mynih.gov The selection depends on the reactivity of the specific indole substrate and the acylating or alkylating agent to avoid side reactions like polymerization or undesired substitution patterns. ikm.org.my
| Indole Substrate | Electrophile/Acylating Agent | Catalyst/System | Solvent | Key Outcome | Citation |
|---|---|---|---|---|---|
| Indole | Acid Chlorides | SnCl₄ | DCM | Regioselective 3-acylation | researchgate.net |
| Indole | Acid Anhydrides | In(OTf)₃ | - | 3-acylation | researchgate.net |
| Indole | Aldehydes | TsOH·H₂O (2 mol%) | DCM | High yield (95%) of 3-indolyl-substituted products | scirp.org |
| 2-Substituted Indoles | Aldehydes/Ketones | Pd/C, PhCO₂H, H₂ (1 atm) | DCE | One-pot reductive alkylation to 2,3-disubstituted indoles | dicp.ac.cn |
| Indoles | β-Nitrostyrenes | (CuOTf)₂·C₆H₆ / Chiral Aziridine-Phosphine | Toluene | Asymmetric alkylation, up to 85% ee | mdpi.com |
| 2,3-Disubstituted Indoles | β,γ-Unsaturated α-ketoesters | Brønsted Acid (TFA) | DCE | Selective C6 functionalization | frontiersin.org |
Regioselectivity and Stereoselectivity in the Formation of this compound
Regioselectivity
The regiochemical outcome of electrophilic substitution on the indole ring is governed by the inherent electronic properties of the heterocycle. The C3 position is the site of highest electron density, making it the most nucleophilic and the kinetically favored position for attack by electrophiles. acs.orgbhu.ac.in If the C3 position is already substituted, electrophilic attack typically occurs at the C2 position, though this is less favorable, or on the benzene ring, often at the C6 position. bhu.ac.inacs.org
In the context of synthesizing this compound, achieving the desired 2,3-disubstitution pattern requires a strategy that respects this inherent reactivity.
Starting with 2-isopropyl-1H-indole: This is the most logical pathway. The existing isopropyl group at C2 directs the incoming electrophile for the methylation (or acylation/reduction) step to the highly activated C3 position, ensuring high regioselectivity.
Starting with 3-methyl-1H-indole (Skatole): Introducing an isopropyl group at the C2 position via a Friedel-Crafts reaction is significantly more challenging. The C3-methyl group directs incoming electrophiles away from C2. While some C2-functionalizations are known, they often require specific directing groups, N-protection strategies to alter electronic distribution, or harsher reaction conditions which may lead to lower yields and mixtures of products, including substitution on the benzene ring. frontiersin.orgacs.org
Therefore, the regioselectivity is best controlled by introducing the C3 substituent last, onto a 2-substituted indole precursor.
Stereoselectivity
The target molecule, this compound, is achiral and does not possess any stereogenic centers. As such, considerations of stereoselectivity are not applicable to its direct synthesis.
However, the synthesis of derivatives of this compound can involve significant stereochemical control. The field of asymmetric Friedel-Crafts reactions is well-developed and provides access to chiral indole derivatives with high enantiomeric purity. nih.govbohrium.com This is achieved by using a chiral catalyst, which can be either a metal complex with a chiral ligand or a chiral organocatalyst. nih.govmdpi.com For example, the alkylation of a 2-substituted indole with a prochiral electrophile, such as a β,γ-unsaturated α-ketoester, in the presence of a chiral catalyst system (e.g., a Ni(II) complex with a chiral ligand) can produce optically active products with high enantioselectivity (up to 95% ee). nih.gov These asymmetric strategies are crucial for preparing pharmacologically active agents where a specific stereoisomer is required. bohrium.com
Optimization for Yield, Purity, and Scalability in Laboratory Synthesis
Optimizing the synthesis of this compound requires careful consideration of reaction parameters to maximize yield and purity while ensuring the process is scalable and efficient.
Optimization for Yield and Purity
The yield and purity of Friedel-Crafts reactions on indoles are highly dependent on the reaction conditions. Key factors include:
Catalyst Choice: Strong Lewis acids like AlCl₃ can sometimes promote polymerization and other side reactions. ikm.org.my Milder, more selective catalysts such as SnCl₄, ZrCl₄, or triflates like Y(OTf)₃ are often preferred. researchgate.net For some transformations, simple Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O) can be highly effective and used in catalytic amounts, simplifying workup. scirp.org
Solvent: The choice of solvent can influence reaction rates and selectivity. Dichloromethane (DCM) is common, but other solvents like nitrobenzene (B124822) have been shown to favor C3 acylation. clockss.org The use of ionic liquids has also been explored as a green alternative that can enhance reaction rates, especially in conjunction with microwave irradiation. researchgate.net
Temperature: Indole reactions are often conducted at low temperatures (e.g., 0 °C) to control the reaction rate, minimize the formation of undesired byproducts, and prevent degradation of the indole ring. ikm.org.my
Reaction Control: A significant side reaction in the acylation of indoles is N-acylation. This can be suppressed by using specific conditions, for example, by using SnCl₄ as the catalyst, which favors regioselective C3-acylation over N-acylation. researchgate.net
Optimization for Scalability
Transitioning a laboratory procedure to a larger scale introduces new challenges. For Friedel-Crafts reactions, these include:
Catalyst Handling and Removal: Many traditional Lewis acids are hygroscopic, corrosive, and require stoichiometric amounts, leading to difficult and hazardous workup procedures and generating significant waste. The use of catalytic systems, especially those involving solid-supported or polymer-bound catalysts, can facilitate easier separation and potential reuse, improving the scalability and sustainability of the process. researchgate.net
One-Pot Procedures: Multi-step sequences that are run in a single reaction vessel without isolation of intermediates, known as one-pot reactions, significantly improve scalability. The reductive alkylation of 2-substituted indoles using hydrogen gas as a clean reductant is an example of an efficient, atom-economical one-pot process to obtain 2,3-disubstituted indoles. dicp.ac.cn This approach was successfully scaled to 50 mmol with excellent yield (97%). dicp.ac.cn
Green Chemistry Approaches: The development of greener synthetic methods is a key aspect of modern chemistry. This includes using non-toxic, recyclable catalysts and solvents, employing microwave irradiation to reduce reaction times, or performing reactions under solvent-free conditions. beilstein-journals.orgnih.gov These strategies not only reduce environmental impact but can also lead to more efficient and scalable processes.
| Reaction Type | Catalyst/Reagents | Conditions | Yield | Key Optimization Feature | Citation |
|---|---|---|---|---|---|
| Acylation | SnCl₄, Acyl Chloride | CH₂Cl₂, 0 °C | ~87% | High regioselectivity for C3-acylation | ikm.org.my |
| Reductive Alkylation | 5% Pd/C, PhCO₂H, H₂ | DCE, 1 atm, 50 °C | 92% (10 mmol scale) | Clean, atom-economic, one-pot, scalable | dicp.ac.cn |
| Alkylation | TsOH·H₂O (2 mol%) | DCM, rt | 95% | Low catalyst loading, mild conditions | scirp.org |
| Acylation | Y(OTf)₃, (CH₃CO)₂O | [BMI]BF₄, Microwave | High | Fast reaction, reusable catalyst, green solvent | researchgate.net |
| Alkylation | Polymer-supported Pd complex | Water, Et₃N | 88% | Reaction in water, reusable catalyst | researchgate.net |
Chemical Reactivity and Transformation Studies of 2 Isopropyl 3 Methyl 1h Indole
Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus
The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. bhu.ac.in However, the presence of substituents at the C2 and C3 positions in 2-isopropyl-3-methyl-1H-indole significantly influences the regioselectivity of these reactions.
Preferential Reaction Sites and Factors Influencing Regioselectivity
For an unsubstituted indole, the C3 position is overwhelmingly the most reactive site for electrophilic substitution, being approximately 10¹³ times more reactive than a position on a benzene (B151609) ring. wikipedia.orgyoutube.com This preference is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (a σ-complex or indoleninium cation) without disrupting the aromaticity of the fused benzene ring. stackexchange.com
In the case of this compound, both the C2 and C3 positions are blocked. Consequently, direct electrophilic attack on the pyrrole (B145914) ring is sterically hindered and electronically disfavored. Electrophilic substitution is therefore redirected to the benzene (carbocyclic) ring. wikipedia.orgyoutube.com The regioselectivity on the benzene moiety is controlled by the combined directing effects of the pyrrole nitrogen and the two alkyl substituents.
The key factors influencing regioselectivity are:
Electronic Effects : The pyrrole nitrogen atom directs electrophiles to the C4 and C6 positions (ortho and para to the nitrogen, respectively, in terms of benzenoid resonance). The isopropyl (at C2) and methyl (at C3) groups are electron-donating, further activating the benzene ring towards electrophilic attack.
Steric Hindrance : The bulky isopropyl group at the C2 position can sterically hinder attack at the adjacent C7 position. Similarly, attack at the C4 position may experience some steric interference.
Reaction Conditions : Under strongly acidic conditions, the indole C3 position can become protonated, which deactivates the pyrrole ring towards further electrophilic attack and favors substitution on the benzene ring, often at the C5 position. wikipedia.orgyoutube.com However, with the C3 position already substituted, such protonation would lead to an indoleninium ion, further reinforcing that reaction will occur on the benzenoid ring.
Recent studies on the functionalization of 2,3-disubstituted indoles have demonstrated a preference for substitution at the C6 position, highlighting it as a synthetically valuable target. acs.orgrsc.org
Functionalization at C2, C3, and Benzene Ring Positions
C2 and C3 Positions: Direct electrophilic functionalization at the C2 and C3 positions is not feasible due to the existing isopropyl and methyl substituents. While reactions such as the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles are known to occur under acidic conditions, these represent skeletal rearrangements rather than direct functionalization. rsc.org Strategies for C2 functionalization, such as lithiation, typically require N-protection to prevent deprotonation at the more acidic N-H site. wikipedia.org
Benzene Ring Positions: The benzene ring is the primary site for further functionalization. A variety of electrophilic aromatic substitution reactions can be performed, with the regiochemical outcome dictated by the factors mentioned above. Research has shown that C-H functionalization can be directed to specific sites on the benzene core (C4 to C7) through the use of directing groups or specialized catalysts. nih.gov For 2,3-disubstituted indoles, reactions like Friedel-Crafts acylation, nitration, and halogenation would be expected to proceed on the carbocyclic ring.
| Reaction Type | Typical Reagents | Predicted Major Product Site(s) | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C6, C4 | Reaction on the benzene ring is favored as C2 and C3 are blocked. wikipedia.org |
| Halogenation | Br₂ or Cl₂ with Lewis Acid | C6, C4 | The electron-rich nature of the indole facilitates halogenation. |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | C6 | Acylation is a common method for functionalizing the benzene moiety of indoles. semanticscholar.org |
| Sulfonation | Fuming H₂SO₄ | C6, C4 | Sulfonation is typically reversible. libretexts.org |
Oxidation and Reduction Reactions
Selective Oxidation of the Indole Ring System
The electron-rich indole ring is readily oxidized. wikipedia.org The oxidation of 2,3-disubstituted indoles can lead to a variety of products depending on the oxidant and reaction conditions. Common transformations involve the C2-C3 double bond. For instance, simple oxidants like N-bromosuccinimide can convert indoles to oxindoles. wikipedia.org The oxidation of 2,3-dialkylindoles can yield 3-hydroperoxy-3H-indoles or other rearranged products. The specific outcome for this compound would depend on the reagents used, with potential products including 2-isopropyl-3-methyl-2-oxindole or 2-isopropyl-3-methyl-3-oxindole derivatives through oxidative rearrangement. rsc.orgacs.org
| Oxidizing Agent | Potential Product Type | Reference Principle |
|---|---|---|
| N-Bromosuccinimide (NBS) | Oxindole derivatives | Selectively oxidizes the indole ring. wikipedia.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Epoxides, ring-opened products | Can lead to epoxidation of the C2-C3 bond. nih.gov |
| Ozone (O₃) | Ring-opened products (e.g., ortho-acylamino benzaldehydes) | Cleavage of the C2-C3 double bond. bhu.ac.in |
| H₂O₂ with halide catalysis | Oxindoles | Catalytic methods offer selective oxidation pathways. researchgate.net |
Reduction of the Aromatic and Heterocyclic Moieties
The indole nucleus can be selectively reduced in either the pyrrole ring or the benzene ring. quimicaorganica.org
Reduction of the Heterocyclic Moiety : The five-membered pyrrole ring can be reduced to yield an indoline. This is commonly achieved using reagents like zinc in hydrochloric acid (Zn/HCl), sodium cyanoborohydride (NaCNBH₃) in acetic acid, or through catalytic hydrogenation. bhu.ac.in This transformation would convert this compound into 2-isopropyl-3-methylindoline.
Reduction of the Aromatic Moiety : The six-membered benzene ring can be reduced under different conditions, typically employing a Birch reduction (lithium or sodium in liquid ammonia (B1221849) with an alcohol). This method reduces the benzene ring, leaving the pyrrole ring intact and yielding dihydroindole derivatives, such as 2-isopropyl-3-methyl-4,7-dihydroindole. bhu.ac.in
N-Alkylation and C-Alkylation Strategies
Alkylation provides a key pathway for further diversification of the indole scaffold. For this compound, N-alkylation is the most direct and common strategy.
N-Alkylation: The proton on the indole nitrogen is moderately acidic (pKa ≈ 17) and can be readily removed by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to generate a nucleophilic indolide anion. bhu.ac.inyoutube.com This anion can then react with various electrophiles, most commonly alkyl halides, in an S N2 reaction to furnish N-alkylated products. mdpi.comnih.gov This method is highly efficient for introducing a wide range of substituents onto the nitrogen atom.
Rearrangement Reactions
Rearrangement reactions of the indole core can lead to the formation of structurally diverse isomers, often with different biological activities. One of the notable rearrangements is the migration of substituents between the C2 and C3 positions of the indole ring.
The acid-catalyzed migration of an alkyl or aryl group from the C3 to the C2 position of the indole nucleus is a well-documented phenomenon, often referred to as the Plancher rearrangement. This transformation typically proceeds through a protonated indolenine intermediate. In the case of this compound, the rearrangement would involve the migration of either the isopropyl or the methyl group.
The mechanism is initiated by the protonation of the C3 position of the indole ring, which disrupts the aromaticity and forms a tertiary carbocation at C2. This is followed by a 1,2-shift of one of the alkyl groups from C3 to C2, leading to a more stable carbocation intermediate, which upon deprotonation yields the rearranged 2,3-disubstituted indole.
Kinetic studies on the rearrangement of 3-alkyl-3-methylindolenine salts in acidic conditions have provided valuable insights into the relative migratory aptitudes of various alkyl groups. The migratory aptitude is influenced by the ability of the migrating group to stabilize the positive charge in the transition state. The general order of migratory aptitude has been found to be dependent on the substitution pattern and the reaction conditions.
A study on the acid-catalyzed rearrangement of 3-alkyl-3-methylindolenine salts provided the following relative migratory aptitudes for different alkyl groups, which serves as a good model for understanding the potential rearrangement of a protonated this compound intermediate. rsc.org
| Migrating Group (R) from C3 | Relative Migratory Aptitude (krel) |
|---|---|
| Methyl | 1 |
| Ethyl | 14 |
| Isopropyl | 120 |
| Allyl | 400 |
| p-Nitrobenzyl | 188 |
| Benzyl | 1520 |
Based on this data, the isopropyl group has a significantly higher migratory aptitude than the methyl group. Therefore, in an acid-catalyzed rearrangement of a hypothetical 3-isopropyl-3-methylindolenine intermediate, the migration of the isopropyl group from C3 to C2 would be the favored pathway.
Cycloaddition Reactions of the Indole System
The indole nucleus, with its electron-rich pyrrole ring, can participate in various cycloaddition reactions, leading to the formation of complex polycyclic structures. These reactions can be a powerful tool for the construction of novel heterocyclic frameworks. The reactivity of the indole system in cycloadditions is, however, dependent on the nature of the substituents and the reaction conditions.
For 2,3-dialkyl-substituted indoles such as this compound, the C2-C3 double bond is part of the aromatic system and is generally less reactive as a dienophile in thermal Diels-Alder reactions compared to indoles bearing activating groups like vinyl substituents. However, the indole ring can undergo cycloaddition reactions under specific conditions, particularly through photochemical activation.
Photochemical [2+2] cycloaddition is a known reaction for the indole nucleus, typically with electron-deficient alkenes. This reaction involves the excitation of the indole to a triplet state, which then reacts with the alkene to form a cyclobutane (B1203170) ring, leading to a dearomatization of the indole system. For instance, photochemical [2+2] cycloadditions of alkenes with maleimides have been studied, providing access to cyclobutane-fused indolines. nih.gov
Furthermore, dearomative [3+2] cycloaddition reactions of indoles have been reported. These reactions can be initiated by photocatalysis and involve the reaction of an indole radical cation with a suitable dipolarophile, leading to the formation of fused five-membered rings. nih.gov
While the general reactivity of the indole nucleus in cycloaddition reactions is established, specific studies detailing the cycloaddition reactions of this compound are not extensively documented in the literature. The steric hindrance from the isopropyl and methyl groups at the C2 and C3 positions might influence the feasibility and outcome of such reactions. Further research would be necessary to explore the full potential of this specific indole derivative in cycloaddition chemistry.
Advanced Spectroscopic and Structural Characterization of 2 Isopropyl 3 Methyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for determining the molecular structure of 2-isopropyl-3-methyl-1H-indole by providing detailed information about the hydrogen and carbon atomic nuclei.
¹H NMR Spectral Analysis and Chemical Shift Assignments
The proton NMR (¹H NMR) spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. oup.com The indole (B1671886) N-H proton presents as a broad signal at approximately 7.74 ppm. oup.com The aromatic protons on the benzene (B151609) ring appear as multiplets between 7.10 and 7.49 ppm. oup.com Specifically, a multiplet at 7.49 ppm corresponds to one aromatic proton, another multiplet at 7.29 ppm accounts for another, and a multiplet at 7.10 ppm represents the remaining two aromatic protons. oup.com
The isopropyl group exhibits a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The methyl group attached to the C3 position of the indole ring typically appears as a singlet.
A summary of the ¹H NMR chemical shift assignments is provided in the table below.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| N-H | 7.74 | Broad |
| Ar-H | 7.49 | Multiplet |
| Ar-H | 7.29 | Multiplet |
| Ar-H | 7.10 | Multiplet |
Data recorded in CDCl₃. oup.com
¹³C NMR Spectral Analysis and Carbon Resonances
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
COSY: This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the aromatic ring system and the coupling between the isopropyl methine proton and the isopropyl methyl protons.
HSQC: This technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the protonated carbons in the molecule.
Detailed experimental data from these 2D NMR techniques for this compound are not available in the reviewed literature.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its fragmentation patterns.
Fragmentation Pathways and Molecular Weight Determination
The molecular weight of this compound (C₁₂H₁₅N) is 173.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 173.
The fragmentation of the molecular ion would likely proceed through several key pathways. A common fragmentation for alkyl-substituted indoles is the loss of an alkyl radical. For this compound, a prominent fragmentation would be the loss of a methyl radical (•CH₃) from the isopropyl group via benzylic cleavage to form a stable secondary carbocation, resulting in a fragment ion at m/z 158. Another possible fragmentation is the loss of the entire isopropyl group.
While specific experimental mass spectra for this compound were not found, High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition. HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula as C₁₂H₁₅N.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature would be the N-H stretching vibration of the indole ring, which typically appears as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl and methyl groups will appear just below 3000 cm⁻¹.
The C=C stretching vibrations of the aromatic benzene ring and the pyrrole (B145914) ring of the indole nucleus would give rise to absorptions in the 1600-1450 cm⁻¹ region. C-H bending vibrations for the alkyl substituents would also be present in the fingerprint region.
A summary of expected IR absorption bands is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretching | 3400 - 3500 |
| C-H (Aromatic) | Stretching | > 3000 |
| C-H (Aliphatic) | Stretching | < 3000 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
X-ray Crystallography for Solid-State Structural Elucidation
Despite the utility of this technique in structural chemistry, a search of publicly available crystallographic databases and the scientific literature did not yield a specific crystal structure determination for this compound. Consequently, detailed crystallographic parameters such as the crystal system, space group, and unit cell dimensions are not available at this time. While the crystal structures of more complex indole derivatives containing an isopropyl group have been reported, this information is not directly transferable to the title compound. The successful crystallization of this compound would be a prerequisite for its analysis by single-crystal X-ray diffraction.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements in a compound. This is often achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) are collected and quantified. The experimental results are then compared with the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity.
For this compound, with the molecular formula C₁₂H₁₅N, the theoretical elemental composition can be calculated as a benchmark for experimental verification. While specific experimental data for this compound were not found in the reviewed literature, the expected theoretical values provide a critical reference for its compositional analysis.
The theoretical elemental composition of this compound is presented in the table below.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 12 | 144.12 | 83.18 |
| Hydrogen | H | 1.008 | 15 | 15.12 | 8.73 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.09 |
| Total | | | | 173.25 | 100.00 |
Computational and Theoretical Investigations of 2 Isopropyl 3 Methyl 1h Indole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely applied to predict a range of molecular properties for indole (B1671886) derivatives.
A DFT analysis of 2-isopropyl-3-methyl-1H-indole would involve calculating the distribution of electron density and the energies and shapes of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.
For this compound, the electron-donating nature of the alkyl (isopropyl and methyl) groups would be expected to influence the electron density of the indole ring system. This, in turn, affects the energies of the frontier molecular orbitals. A typical DFT study would generate data on these orbital energies, which are fundamental to understanding the molecule's chemical behavior.
Table 1: Illustrative Frontier Orbital Energies (DFT Calculation) Note: This data is hypothetical and for illustrative purposes, as specific literature values for this compound are not available.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -0.95 |
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as C-H stretching, N-H stretching, or ring deformations.
For this compound, theoretical spectra can be compared with experimental data to confirm the structure and assign spectral bands. For instance, the characteristic N-H stretch of the indole ring, the C-H stretches of the aromatic ring, and the vibrations associated with the isopropyl and methyl groups would all be predicted by DFT. Theoretical studies on related molecules like 2-methylindole (B41428) and 3-methylindole (B30407) have shown excellent agreement between DFT-calculated vibrational frequencies and experimental results. nih.govnist.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its isopropyl group, MD simulations can explore its conformational landscape. These simulations can identify the most stable conformations (lowest energy shapes) and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its properties and interactions. The simulations track the trajectory of each atom, providing a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target.
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical methods, including DFT, can be used to calculate various descriptors of chemical reactivity and stability. The heat of formation, which indicates the stability of a molecule relative to its constituent elements, can be calculated using isodesmic reactions. niscpr.res.in For substituted indoles, the relative stability can be evaluated based on the calculated heat of formation and the HOMO-LUMO energy gap. niscpr.res.in
Reactivity indices derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, can predict how the molecule will behave in chemical reactions. These calculations can identify the most likely sites for electrophilic or nucleophilic attack. For instance, in many indole derivatives, the C3 position is a primary site for electrophilic substitution, although this would be modified by the existing methyl group in this compound.
Mechanistic Biological Research and Potential Applications of 2 Isopropyl 3 Methyl 1h Indole
Receptor and Enzyme Interaction Studies
The biological activity of a compound is fundamentally determined by its interactions with cellular receptors and enzymes. For indole (B1671886) derivatives, a significant body of research points towards specific target families.
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that serves as a key sensor for a variety of small molecules, including numerous indole derivatives. nih.govnih.gov Many microbial intestinal catabolites of tryptophan, such as indole, 3-methylindole (B30407) (skatole), and indole-3-acetic acid, have been identified as AhR ligands. nih.govmdpi.com Upon binding, these ligands induce a conformational change in the AhR, leading to its translocation into the nucleus, where it modulates the expression of target genes, including various cytochrome P450 enzymes. mdpi.com
Studies on 3-methylindole (skatole) have shown that it acts as a partial AhR agonist. plos.org It can activate the receptor but can also reduce the activity of more potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), suggesting a competitive interaction. plos.org Furthermore, research on a range of methylated indoles has revealed that the position and number of methyl groups critically influence the compound's effect on the human AhR, resulting in full agonist, partial agonist, or antagonist activity. researchgate.net For example, 2,3-dimethyl-indole was identified as an effective AhR antagonist. researchgate.net This suggests that 2-isopropyl-3-methyl-1H-indole likely also interacts with AhR, with its specific activity (agonist vs. antagonist) being dependent on how the C2-isopropyl and C3-methyl groups fit into the receptor's binding pocket.
| Compound | Activity Type | IC50 (vs. TCDD) | Reference |
|---|---|---|---|
| 3-Methylindole (Skatole) | Partial Agonist / Antagonist | 19 µM | researchgate.net |
| 2,3-Dimethyl-indole | Antagonist | 11 µM | researchgate.net |
| 2,3,7-Trimethyl-indole | Antagonist | 12 µM | researchgate.net |
| 4-Methyl-indole | Full Agonist | - | researchgate.net |
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are crucial mediators of inflammation through their role in metabolizing arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. scispace.com Dual inhibition of COX and LOX pathways is a therapeutic strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. scispace.comnih.gov
While direct studies on this compound as a COX/LOX inhibitor are not available, research into other molecular scaffolds demonstrates the importance of substituents like isopropyl and methyl groups for this activity. For instance, thymol-based hybrids, which feature an isopropyl and a methyl group on a phenolic ring, have been synthesized and shown to be potent dual inhibitors of COX-2 and 5-LOX. nih.govresearchgate.net The presence of these alkyl groups often contributes to the molecule's hydrophobic interactions within the active sites of these enzymes. This indicates a potential for appropriately substituted indoles, such as this compound, to exhibit similar inhibitory activities.
| Compound Class | Example Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Thymol-thiazole Hybrid | Compound 6b | 14.03 | 0.037 | 0.19 | researchgate.net |
| Thymol-thiazole Hybrid | Compound 6f | 14.61 | 0.039 | 0.17 | researchgate.net |
| Thymol-pyrazole Hybrid | Compound 4b | >100 | 0.31 | 1.15 | nih.gov |
| Reference Drug | Celecoxib | 14.72 | 0.045 | - | researchgate.net |
Modulation of Cellular Processes
By interacting with receptors and enzymes, small molecules can trigger cascades that alter fundamental cellular processes, from signaling networks to metabolic state.
Indole and its derivatives are recognized as signaling molecules in both host-microbe and microbe-microbe communication. nih.gov In host cells, the activation of AhR by indole ligands initiates a well-defined signaling pathway. This leads to the dimerization of AhR with the AhR Nuclear Translocator (ARNT) and subsequent binding to specific DNA sequences, thereby regulating gene transcription. mdpi.com Microbiota-derived indoles have been shown to activate this AhR pathway, which in turn can inhibit pro-inflammatory signaling pathways such as NF-κB. nih.gov
In bacterial communities, indole itself functions as a signaling molecule that can modulate processes like biofilm formation. nih.gov The development of synthetic indole derivatives has shown that it is possible to intercept and modulate these bacterial signaling networks, presenting a novel strategy for controlling bacterial behavior. nih.gov
Gut microbiota-derived metabolites, including a variety of indoles, play a significant role in regulating host metabolism. nih.gov Indole-3-propionic acid (IPA), a metabolite produced by gut bacteria from tryptophan, has been shown to exert beneficial effects on host metabolism. nih.govnih.gov Studies have demonstrated that IPA can improve glucose metabolism and increase insulin (B600854) sensitivity. nih.gov It can also influence lipid metabolism by inhibiting lipid synthesis in the liver and reducing inflammatory factors associated with metabolic disorders. nih.gov These effects are partly mediated through interactions with receptors like AhR and the Pregnane X Receptor (PXR), highlighting the link between receptor engagement and broad metabolic regulation. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. For indole derivatives, the substitution pattern on the indole ring is a critical determinant of function.
The C2 and C3 positions of the indole ring are the most common sites for substitution. nih.govnih.gov The C3 position is intrinsically more nucleophilic, making C3-alkylation a common reaction. mit.edursc.org However, methods for C2-alkylation have also been developed, allowing for the synthesis of diverse 2,3-disubstituted indoles. frontiersin.org
SAR studies on methylated indoles as AhR ligands provide a clear example of the importance of substituent placement. The activity of these compounds ranges from full agonism (e.g., 4-methyl-indole) to potent antagonism (e.g., 2,3-dimethyl-indole, IC50 = 11 µM). researchgate.net This demonstrates that the presence of a methyl group at the C3 position, as in the target compound, could contribute to an antagonistic profile at the AhR, while the C2-isopropyl group would further modulate this interaction by introducing steric bulk and increasing lipophilicity. The precise effect—whether it enhances or diminishes activity, or shifts it between agonism and antagonism—would depend on the specific topology of the receptor's binding site. The combination of a bulky C2-isopropyl group and a smaller C3-methyl group creates a unique steric and electronic profile that would define the specific biological activity of this compound.
Impact of Isopropyl and Methyl Substituents on Biological Profiles
The biological activities of indole derivatives are significantly influenced by the nature and position of substituents on the indole core. In this compound, the presence of an isopropyl group at the C2 position and a methyl group at the C3 position plays a crucial role in defining its biological profile. The alkyl groups, being electron-donating, increase the electron density of the indole ring system, which can modulate the molecule's interaction with biological targets.
The size and hydrophobicity of these substituents are key determinants of the compound's structure-activity relationship (SAR). The isopropyl group at the C2 position is bulkier than the methyl group at the C3 position. This steric hindrance can influence the molecule's ability to fit into the binding pockets of enzymes and receptors. For instance, in some contexts, increasing the steric bulk at certain positions can enhance biological activity, while in others it may be detrimental. mdpi.com
The methyl group at the C3 position is a common feature in many biologically active indole derivatives. Studies on other indole compounds have shown that small alkyl groups at this position can be important for various activities. The hydrophobic nature of both the isopropyl and methyl groups can enhance the compound's ability to cross cell membranes and interact with hydrophobic regions of biological macromolecules.
Comparative Analysis with Structurally Related Indole Derivatives
To understand the unique biological profile of this compound, it is useful to compare it with structurally related indole derivatives.
One closely related compound is 2,3-dimethylindole (B146702) . A study investigating the antioxidant properties of various indole derivatives found that 2,3-dimethylindole was effective in protecting human erythrocytes and DNA from oxidative damage induced by free radicals. nih.gov This suggests that the presence of alkyl groups at both the C2 and C3 positions contributes to antioxidant activity. By replacing one of the methyl groups with a larger isopropyl group, as in this compound, the lipophilicity and steric profile of the molecule are altered, which could potentially modulate its antioxidant capacity and other biological activities.
Another point of comparison is with indole derivatives bearing different types of substituents. For example, the introduction of a phenyl group at the C2 or C3 position, as seen in 2,3-diphenylindole derivatives, leads to compounds with a different set of biological activities, including potential applications as antifertility agents. This highlights how the nature of the substituent—alkyl versus aryl—can dramatically shift the biological effects of the indole scaffold.
Furthermore, the activity of indole derivatives is not only dependent on the substituents on the carbocyclic ring but also on the pyrrole (B145914) ring. The unsubstituted N-H group in this compound is a critical feature for its potential antioxidant activity, as it can act as a hydrogen donor. nih.gov This contrasts with N-alkylated indoles, where the substitution on the nitrogen atom can lead to different pharmacological profiles. researchgate.net
The following table provides a comparative summary of this compound with related indole derivatives based on their substitution patterns.
| Compound Name | C2-Substituent | C3-Substituent | N1-Substituent | Potential Biological Relevance |
| This compound | Isopropyl | Methyl | Hydrogen | Antioxidant, Cytoprotective |
| 2,3-dimethylindole | Methyl | Methyl | Hydrogen | Antioxidant |
| 2,3-diphenylindole | Phenyl | Phenyl | Hydrogen | Varied, including potential antifertility |
| N-alkylated Indoles | Varied | Varied | Alkyl Group | Varied pharmacological profiles |
Cytoprotective Activity against Free Radicals
Indole and its derivatives are recognized for their antioxidant properties, which are largely attributed to the electron-rich nature of the indole nucleus. nih.gov The ability of these compounds to scavenge free radicals makes them promising candidates for cytoprotective agents against oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases.
Alkyl-substituted indoles, including this compound, have been shown to protect cells and biological molecules like DNA from damage induced by free radicals. nih.gov The mechanism of this protective effect is believed to involve the donation of a hydrogen atom from the N-H group of the indole ring to a free radical, thereby neutralizing it. The resulting indolyl radical is stabilized by the delocalization of the unpaired electron over the aromatic system. nih.gov
The presence of the isopropyl and methyl groups in this compound can further enhance its antioxidant potential. These electron-donating alkyl groups increase the electron density on the indole ring, which facilitates the hydrogen atom transfer process. This makes the molecule a more effective free radical scavenger.
Studies on various C3-substituted indoles have demonstrated their capacity to protect human red blood cells from oxidative hemolysis induced by free radical generators. nih.gov While direct experimental data on the cytoprotective activity of this compound is limited, the established principles of structure-activity relationships for indole derivatives strongly suggest its potential in this area. The combination of an unsubstituted indole nitrogen, essential for radical scavenging, and electron-donating alkyl substituents at the C2 and C3 positions provides a structural basis for its cytoprotective activity against free radicals. nih.govresearchgate.net
The following table summarizes the key structural features of this compound that contribute to its potential cytoprotective activity.
| Structural Feature | Role in Cytoprotective Activity |
| Indole Nucleus | Electron-rich aromatic system that can stabilize radicals. |
| Unsubstituted N-H group | Acts as a hydrogen donor to neutralize free radicals. |
| Isopropyl and Methyl Groups | Electron-donating substituents that enhance the radical scavenging ability of the indole ring. |
Applications in Advanced Organic Synthesis and Material Science Research
Utilization as a Precursor in Complex Molecule Synthesis
There is no specific information in the available scientific literature detailing the use of 2-isopropyl-3-methyl-1H-indole as a direct precursor in the synthesis of complex molecules. While related structures, such as 3-(4-Fluorophenyl)-1-isopropylindole, serve as the core nucleus for important drugs like Fluvastatin, similar synthetic pathways originating from this compound are not documented. ossila.com The general utility of indole (B1671886) derivatives as starting materials for natural product synthesis and other complex targets is well-established, but specific examples for this particular isomer are absent. nih.govnih.gov
Development of Novel Indole-Based Heterocyclic Scaffolds
The synthesis of novel heterocyclic scaffolds is a major focus of chemical research, with indole derivatives often playing a key role. nih.govresearchgate.net Chemists frequently modify the indole ring to create fused or appended heterocyclic systems with unique biological or material properties. However, there are no available studies that report the use of this compound as a foundational element for the development of new indole-based scaffolds.
Importance as a Versatile Building Block in Medicinal Chemistry Research
The indole nucleus is a key pharmacophore found in a vast number of biologically active compounds. nih.govmdpi.com Chemical suppliers offer a wide array of heterocyclic compounds, including various indole derivatives, as building blocks for drug discovery and combinatorial chemistry. sigmaaldrich.comenamine.net While this highlights the general importance of substituted indoles, there is a lack of specific research demonstrating the importance or utility of this compound as a versatile building block in medicinal chemistry programs. Studies on its biological activity or its use in the synthesis of targeted therapeutic agents have not been published.
Analytical Method Development for 2 Isopropyl 3 Methyl 1h Indole and Its Derivatives
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)
Chromatography is a cornerstone for the separation of 2-isopropyl-3-methyl-1H-indole from reaction mixtures, starting materials, byproducts, and potential degradants. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) largely depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of indole (B1671886) derivatives due to its applicability to a broad range of compounds, including those that are non-volatile or thermally labile. oup.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for indole-containing molecules.
Stationary Phase (Column): The separation is typically achieved using a C18 or C8 stationary phase, which provides hydrophobic interactions with the indole ring system. For more polar derivatives, phenyl-based columns (e.g., Phenyl-Hexyl) can offer alternative selectivity through π-π interactions with the aromatic indole structure. nih.gov
Mobile Phase: A mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (commonly acetonitrile (B52724) or methanol) is used as the mobile phase. scielo.org.za Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities.
Detection: A UV-Vis spectrophotometric detector is most commonly paired with HPLC for the analysis of indole derivatives, as the indole nucleus exhibits strong chromophoric properties with a characteristic absorbance maximum around 280 nm. oup.comresearchgate.net This allows for sensitive detection and quantification.
A typical HPLC method for the purity assessment of this compound might involve the parameters outlined in the table below.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis. This method is particularly useful for assessing purity and identifying volatile impurities.
Column: Fused-silica capillary columns with a non-polar or medium-polarity stationary phase, such as those coated with 5% phenyl polysiloxane (e.g., HP-5MS or DB-5), are generally used for the analysis of indole derivatives. notulaebotanicae.ro
Carrier Gas: An inert gas, typically helium or nitrogen, is used as the carrier gas. notulaebotanicae.ro
Injection: A split/splitless injector is used to introduce the sample onto the column. The injector temperature is optimized to ensure rapid volatilization of the analyte without thermal degradation.
Detection: A Flame Ionization Detector (FID) provides high sensitivity for organic compounds, making it suitable for purity assessment. For definitive identification, GC is often coupled with a Mass Spectrometer (GC-MS), which provides structural information based on the mass-to-charge ratio of fragmented ions. nih.gov
The table below outlines typical parameters for a GC-MS method.
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow 1 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| Ion Source Temp. | 230 °C |
| Mass Range | 40-550 m/z |
Spectroscopic Analytical Methods for Quantification and Identification
Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.
Mass Spectrometry (MS): As mentioned, MS, particularly when coupled with GC, is a primary tool for identification. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure determination. rsc.org The ¹H NMR spectrum would provide information on the number and connectivity of protons, showing characteristic signals for the aromatic protons on the indole ring, the N-H proton, and the aliphatic protons of the isopropyl and methyl groups. The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.
UV-Visible Spectroscopy: This technique is primarily used for quantification in conjunction with HPLC. nih.gov The indole ring system has a distinct UV absorbance profile. A solution of this compound in a solvent like methanol (B129727) or ethanol (B145695) would typically exhibit absorbance maxima that can be used to determine its concentration based on the Beer-Lambert law.
Method Validation and Quality Control in Research Studies
To ensure that an analytical method is suitable for its intended purpose, it must be validated. scielo.br Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of this compound. gavinpublishers.com
Method Validation Parameters
The validation of an analytical method for this compound would involve assessing several key parameters according to established guidelines. scielo.brgavinpublishers.com
Specificity/Selectivity: This parameter ensures that the signal measured is unequivocally from this compound and not from any impurities, degradants, or other matrix components. This is often demonstrated by analyzing blank samples and spiked samples.
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations, and a correlation coefficient (R²) close to 1.0 indicates good linearity. oup.com
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is typically determined by calculating the percent recovery of a known amount of analyte spiked into a sample matrix.
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. scielo.br
Robustness: This involves evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.
The table below presents typical acceptance criteria for these validation parameters in a chromatographic method.
| Parameter | Typical Acceptance Criterion |
|---|---|
| Linearity (R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Specificity | No interference at the retention time of the analyte |
| Robustness | Results remain within acceptable limits (e.g., RSD ≤ 5%) |
Quality Control in Research
In research settings, quality control (QC) procedures are implemented to ensure the ongoing reliability of analytical data. This includes:
Regular calibration and system suitability testing of analytical instruments (e.g., HPLC, GC) to ensure they are performing correctly. unodc.org
The use of certified reference standards for the qualification and quantification of this compound.
Running QC samples (with known concentrations) alongside unknown samples to monitor the accuracy and precision of the analysis.
Maintaining detailed documentation of all analytical procedures, raw data, and results.
By implementing these comprehensive analytical strategies and rigorous validation and quality control measures, researchers can ensure the generation of high-quality, reliable data for this compound and its derivatives.
Q & A
Q. Basic Methodology :
- Copper-catalyzed cyclization : Utilize CuI (10 mol%) in a PEG-400/DMF solvent system under reflux for 12–24 hours. Workup involves extraction with ethyl acetate and purification via column chromatography (70:30 ethyl acetate/hexane) .
- Acid-mediated condensation : Reflux equimolar reactants (e.g., substituted thiazolones and indole aldehydes) in acetic acid with sodium acetate as a base. Crystalline precipitates are filtered and recrystallized from DMF/acetic acid .
- Yield optimization : Monitor reaction progress using TLC and adjust catalyst loading or solvent polarity to reduce byproducts.
How can reaction conditions be systematically optimized for introducing substituents at the indole C3 position?
Q. Advanced Methodology :
- Catalyst screening : Test iodine (10 mol%) in acetonitrile at 40°C for 5 hours, achieving 98% yield (Table 1, Entry 16) .
- Temperature and solvent effects : Elevated temperatures (80°C) retain high yields (95%) but may increase side reactions. Polar aprotic solvents (e.g., MeCN) enhance electrophilic substitution .
- Data-driven adjustments : Use Design of Experiments (DoE) to analyze interactions between variables (catalyst, solvent, temperature).
Table 1 : Catalyst Performance in Electrophilic Substitution
| Entry | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 11 | I₂ (10 mol%) | rt | 24 | 51 |
| 16 | I₂ (10 mol%) | 40 | 5 | 98 |
| 17 | I₂ (10 mol%) | 80 | 5 | 95 |
What safety protocols are critical when handling this compound in the laboratory?
Q. Basic Guidelines :
- Personal Protective Equipment (PPE) : Wear N95 masks, gloves, and eye protection to avoid inhalation (H335), skin irritation (H315), and eye damage (H319) .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Ventilate areas thoroughly .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if symptoms persist .
How can crystallographic data resolve contradictions in proposed molecular structures?
Q. Advanced Methodology :
- Structure refinement : Use SHELXL for high-resolution small-molecule refinement. Validate hydrogen bonding and torsion angles against density maps .
- Validation tools : Employ WinGX for symmetry checks and ORTEP-3 for graphical representation of thermal ellipsoids .
- Case study : Compare experimental bond lengths/angles with DFT-calculated values to identify discrepancies in substituent positioning.
What spectroscopic techniques are most reliable for characterizing this compound?
Q. Basic Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., C3-methyl at δ 2.1–2.3 ppm, isopropyl protons as a septet at δ 3.0–3.5 ppm) .
- Mass spectrometry : Confirm molecular weight via FAB-HRMS (e.g., [M+H]+ at m/z 246.306) .
- Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <2% .
How can computational modeling predict the physicochemical properties of this compound?
Q. Advanced Methodology :
- LogP calculation : Apply DFT (B3LYP/6-311+G*) to estimate partition coefficients (experimental LogP ≈ 3.38) .
- Thermodynamic stability : Calculate enthalpy of sublimation (ΔsubH) using NIST data for vapor pressure correlations .
- Solubility prediction : Use COSMO-RS to model solvent interactions and optimize formulation .
What strategies are effective for evaluating the biological activity of this compound derivatives?
Q. Advanced Methodology :
- Enzyme inhibition assays : Screen against tryptophan hydroxylase or monoamine oxidase using fluorometric kits (IC₅₀ determination) .
- Receptor binding studies : Radiolabel the compound and test affinity for serotonin receptors (5-HT₂A/2C) via competitive binding .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa) to identify apoptosis-inducing derivatives .
How are key physicochemical properties (e.g., melting point, stability) determined experimentally?
Q. Basic Methodology :
- Melting point : Use a Büchi M-565 apparatus (calibrated with standard references) .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen atmosphere .
- Hygroscopicity : Store samples at 25°C/60% RH and monitor mass changes over 72 hours .
What mechanistic insights can explain unexpected regioselectivity in indole functionalization?
Q. Advanced Methodology :
- Kinetic vs. thermodynamic control : Perform reactions at varying temperatures (e.g., 40°C vs. 80°C) to isolate intermediates .
- Isotopic labeling : Use deuterated solvents (DMSO-d₆) to track protonation sites via ¹H NMR .
- DFT transition-state modeling : Identify energy barriers for competing pathways (e.g., C3 vs. C2 substitution) .
How can synthetic impurities be identified and mitigated during scale-up?
Q. Advanced Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
